2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-3-pyridinecarboxylic acid. This intermediate is then reacted with 2-[4-(difluoromethoxy)phenyl]ethylamine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-difluorophenyl)nicotinamide: This compound has a similar structure but with different substitution patterns on the phenyl ring.
2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group, in particular, can affect the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2/c16-13-12(2-1-8-19-13)14(21)20-9-7-10-3-5-11(6-4-10)22-15(17)18/h1-6,8,15H,7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSIKNVJAQJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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